BenchChemオンラインストアへようこそ!

XST-14

ULK1 Inhibition Kinase Assay Autophagy

XST-14 is the definitive chemical probe for precise ULK1 inhibition. With an IC50 of 26.6 nM and high selectivity (only 1.5% kinome inhibited at 5 µM), it ensures cleaner autophagy data versus less selective alternatives. Uniquely validated for synergistic sorafenib combination studies in hepatocellular carcinoma models. Choose XST-14 for its peer-reviewed potency, favorable in vivo PK (t1/2 2.31-2.69 h), and specific target engagement.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
Cat. No. B8146248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXST-14
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)OC(C)C
InChIInChI=1S/C16H21NO4/c1-9(2)20-11-6-13-12(15(7-11)21-10(3)4)8-14(17-13)16(18)19-5/h6-10,17H,1-5H3
InChIKeyZNFMBFABCSHXPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XST-14: A Highly Selective ULK1 Inhibitor for Autophagy Research and Hepatocellular Carcinoma Studies


XST-14 is a potent and competitive small-molecule inhibitor targeting Unc-51-like autophagy-activating kinase 1 (ULK1), a key initiator of autophagy. It exhibits an IC50 of 26.6 nM against ULK1 in vitro and has been validated in cellular and in vivo models of hepatocellular carcinoma (HCC). XST-14 is a well-characterized chemical probe that specifically blocks ULK1 kinase activity, leading to autophagy inhibition and induction of apoptosis in cancer cells [1]. The compound's selectivity profile has been established through broad kinase panel screening, confirming its utility as a precise tool for dissecting ULK1-dependent pathways without the confounding effects of broad kinase inhibition .

Why XST-14 Cannot Be Directly Substituted with Other ULK1 Inhibitors


Generic substitution among ULK1 inhibitors is not scientifically valid due to significant variability in potency, selectivity profiles, and cellular efficacy. While compounds like SBI-0206965, MRT68921, and ULK-101 also target ULK1, they differ markedly in their inhibitory constants (IC50), off-target engagement, and functional outcomes in cellular assays [1]. For example, SBI-0206965 exhibits a 4-fold lower potency (IC50 = 108 nM) and MRT68921 is a pan-ULK inhibitor with nanomolar activity against ULK2, whereas XST-14 offers a specific balance of high potency and selectivity that is not replicated by these alternatives [2]. Furthermore, the structural basis of XST-14's activity, including its unique binding interaction with specific ULK1 amino acid residues (Lys46, Tyr94, Asp165), differentiates its mechanism from other inhibitors and underscores why its biological effects cannot be assumed for other compounds in the same class [1].

XST-14 Quantitative Differentiation: A Comparative Analysis of Potency, Selectivity, and Cellular Efficacy


Comparative In Vitro Potency: XST-14 vs. SBI-0206965

XST-14 demonstrates superior in vitro potency against ULK1 compared to the widely used alternative SBI-0206965. The reported IC50 for XST-14 is 26.6 nM, which is 4.1-fold lower (more potent) than the 108 nM IC50 reported for SBI-0206965 in comparable cell-free kinase assays . This quantitative difference directly impacts the concentration required to achieve effective target engagement in cellular models, making XST-14 a more potent tool for ULK1 inhibition studies [1].

ULK1 Inhibition Kinase Assay Autophagy

Selectivity Profile: Broad Kinase Panel Comparison with SBI-0206965

XST-14 exhibits a distinct and more restricted off-target profile compared to SBI-0206965 when assessed against a broad panel of human kinases. At a concentration of 5 μM, XST-14 inhibits only 6 out of 403 kinases (1.5%) by at least 75%, demonstrating a high degree of selectivity . In contrast, SBI-0206965, when tested at a higher concentration of 10 μM, inhibited 10 out of 456 kinases (2.2%) by >95% and has been shown to inhibit additional kinases including FAK, FLT3, Src, JAK3, and AMPK [1]. This indicates that XST-14 provides a cleaner biological tool with a lower probability of confounding phenotypic outcomes due to polypharmacology .

Kinase Selectivity Off-Target Profiling Chemical Probe

Cellular Autophagy Inhibition: XST-14 Demonstrates Potent Target Engagement in Live Cells

XST-14 potently inhibits autophagy in cellular models, as evidenced by its strong inhibition of LC3-I to LC3-II conversion. In CHO cells stably expressing GFP-LC3, treatment with XST-14 at 5 μM for 12 hours strongly inhibited this conversion, a direct readout of autophagic flux [1]. This cellular efficacy is supported by its sub-30 nM IC50 against ULK1, providing a clear quantitative link between biochemical potency and functional outcome. While other ULK1 inhibitors like SBI-0206965 and ULK-101 also affect LC3 lipidation, the specific combination of XST-14's potency and selectivity ensures that this effect is primarily ULK1-mediated .

Autophagy Flux LC3 Conversion Cellular Assay

Synergistic Anti-Tumor Activity with Sorafenib: A Differentiating Therapeutic Application

XST-14 has been shown to act synergistically with the standard-of-care HCC drug sorafenib, a property that distinguishes it from many other ULK1 inhibitors where such data is lacking. In vitro, the combination of XST-14 (5 μM) and sorafenib (5 μM) for 24 hours significantly suppressed HepG2 cell proliferation and invasion compared to either agent alone [1]. This synergy is attributed to XST-14's ability to block sorafenib-induced autophagy, a known resistance mechanism [1]. This specific combinatorial activity provides a clear rationale for selecting XST-14 in studies exploring autophagy inhibition as a strategy to overcome drug resistance in HCC, a use case not established for comparators like SBI-0206965 or MRT68921 in this specific context [1].

Hepatocellular Carcinoma Combination Therapy Sorafenib

Optimal Scientific and Preclinical Applications for XST-14


Investigating the Role of ULK1 in Autophagy Initiation and Flux

XST-14 is the preferred tool for studies requiring precise and potent inhibition of ULK1 to dissect the earliest steps of autophagy. Its high selectivity (1.5% of kinome inhibited at 5 μM) ensures that observed effects on LC3 lipidation, p62 degradation, and autophagosome formation are predominantly due to ULK1 blockade, providing cleaner data than less selective alternatives like SBI-0206965 [1]. Researchers can confidently use XST-14 at low micromolar concentrations (e.g., 5 μM) to effectively ablate autophagy in a variety of cell lines, as demonstrated in CHO and HepG2 models .

Preclinical Studies of Sorafenib Resistance in Hepatocellular Carcinoma

XST-14 is uniquely validated for preclinical combination studies with sorafenib. Unlike other ULK1 inhibitors that lack this contextual data, XST-14 has been shown in peer-reviewed research to act synergistically with sorafenib in vitro and in vivo [1]. This specific application makes XST-14 an essential component for research programs aiming to explore the therapeutic potential of co-targeting ULK1-driven autophagy to overcome resistance to sorafenib in HCC models [1]. The compound has demonstrated favorable in vivo pharmacokinetics (t1/2 of 2.31-2.69 h) and tolerability in mice, facilitating its use in animal studies .

Validating ULK1 as a Therapeutic Target in Cancer Cell Lines

Due to its well-defined potency (IC50 = 26.6 nM) and high selectivity, XST-14 serves as a superior chemical probe for validating ULK1 dependency in cancer cell line panels [1]. Its ability to induce apoptosis specifically in HCC cells, including primary patient-derived cells, while exhibiting lower toxicity in normal cells, makes it a valuable asset for target validation studies where distinguishing on-target anti-cancer effects from general cytotoxicity is critical . This level of validation is not as robustly documented for many other commercial ULK1 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for XST-14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.